N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C20H22ClN3O5S and its molecular weight is 451.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
One study details the synthesis of pyrimidinone and oxazinone derivatives, including compounds structurally related to the specified chemical, to explore their antimicrobial properties. The research demonstrates a methodical approach to generating these compounds and evaluating their efficacy against bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents from these chemical frameworks (A. Hossan et al., 2012).
Radioligand Imaging with PET
Another study focuses on the synthesis of radioligands for positron emission tomography (PET) imaging, using chemical precursors that share a structural resemblance to the compound . This research underscores the importance of specific structural modifications for developing effective radioligands for imaging translocator proteins, a crucial target in neurological studies (F. Dollé et al., 2008).
Synthesis and Characterization of Pyrazolopyrimidine Derivatives
Research into the synthesis and characterization of pyrazolopyrimidine derivatives, including studies on their in vitro antitumor activity, reveals the potential of these compounds in developing anticancer therapies. One study, in particular, evaluated a series of these derivatives against human breast adenocarcinoma cell lines, identifying compounds with significant cytotoxic activities (A. El-Morsy et al., 2017).
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5S/c1-11(2)9-24-19(26)18-14(5-6-30-18)23(20(24)27)10-17(25)22-13-7-12(21)15(28-3)8-16(13)29-4/h5-8,11H,9-10H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCGSONMSOHRJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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